N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea
Overview
Description
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea typically involves the reaction of 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazole-4-amine with 3-ethoxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-isopropoxybenzamide
- 1-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(3-ethoxypropyl)urea
Uniqueness
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(3-ethoxypropyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-5-25-12-6-11-20-19(24)21-18-15(3)22-23(16(18)4)13-17-9-7-14(2)8-10-17/h7-10H,5-6,11-13H2,1-4H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZGMOQGKGWSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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